N-[2-(2-hydroxyethoxy)ethyl]octanamide
Description
N-[2-(2-Hydroxyethoxy)ethyl]octanamide is a synthetic amide derivative characterized by an octanoyl chain linked to a 2-(2-hydroxyethoxy)ethylamine moiety.
Key physicochemical properties inferred from structural analogs include:
- Molecular weight: Estimated ~230–250 g/mol (based on similar compounds in and ).
- Solubility: Likely polar solvent-soluble due to the hydroxyethoxy group, contrasting with longer-chain derivatives (e.g., ).
- Stability: Susceptible to hydrolysis at the amide bond under acidic or basic conditions, typical of carboxamides.
Properties
CAS No. |
112667-80-8 |
|---|---|
Molecular Formula |
C12H25NO3 |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethoxy)ethyl]octanamide |
InChI |
InChI=1S/C12H25NO3/c1-2-3-4-5-6-7-12(15)13-8-10-16-11-9-14/h14H,2-11H2,1H3,(H,13,15) |
InChI Key |
WHBJFTISWQWJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Catalytic Amination of Diethylene Glycol
Reaction Scheme :
$$
\text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} + \text{NH}3 \xrightarrow{\text{Catalyst}} \text{HOCH}2\text{CH}2\text{OCH}2\text{CH}2\text{NH}2 + \text{H}_2\text{O}
$$
Procedure :
- Catalyst : Raney nickel or copper chromite (5–10 wt% loading).
- Conditions :
- Temperature: 200–250°C
- Pressure: 10–15 bar (autoclave)
- Ammonia-to-glycol molar ratio: 3:1
- Yield : ~65% after purification via acid-base extraction.
Mechanistic Insights :
The reaction proceeds via dehydrogenation of diethylene glycol to form an aldehyde intermediate, which undergoes reductive amination with ammonia. Catalyst selection critically influences cyclization byproducts (e.g., morpholine derivatives), necessitating optimized residence times.
Amide Coupling: Synthesis of this compound
The final step involves acylating 2-(2-hydroxyethoxy)ethylamine with octanoyl chloride under Schotten-Baumann conditions.
Schotten-Baumann Acylation
Reaction Scheme :
$$
\text{C}7\text{H}{15}\text{COCl} + \text{H}2\text{NCH}2\text{CH}2\text{OCH}2\text{CH}2\text{OH} \xrightarrow{\text{Base}} \text{C}7\text{H}{15}\text{CONHCH}2\text{CH}2\text{OCH}2\text{CH}_2\text{OH} + \text{HCl}
$$
Procedure :
- Reactants :
- Octanoyl chloride (1.2 equiv) in anhydrous dichloromethane.
- 2-(2-Hydroxyethoxy)ethylamine (1.0 equiv) dissolved in ice-cold 10% NaOH.
- Conditions :
- Temperature: 0–5°C (prevents hydrolysis of acyl chloride).
- Stirring: 2–4 hours under N₂ atmosphere.
- Workup :
- Acidification to pH 2–3 with HCl.
- Extraction with ethyl acetate, followed by drying (Na₂SO₄) and solvent evaporation.
- Yield : 70–85% after recrystallization from hexane/ethyl acetate.
Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base Strength | 10% NaOH | Neutralizes HCl |
| Solvent Polarity | Dichloromethane | Enhances miscibility |
| Reaction Temperature | 0–5°C | Minimizes hydrolysis |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
For lab-scale synthesis, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under milder conditions:
Enzymatic Catalysis
Lipase-based catalysis (e.g., Candida antarctica Lipase B) offers an eco-friendly alternative:
Analytical Characterization
Purity Assessment :
- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
- ¹H NMR (CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26 (m, 10H, CH₂), 2.18 (t, 2H, COCH₂), 3.45–3.70 (m, 8H, OCH₂ and NHCH₂).
Challenges in Purification :
- Hydrophilic-lipophilic balance (HLB) complicates crystallization.
- Silica gel chromatography (ethyl acetate:methanol, 9:1) effectively removes unreacted amine.
Industrial-Scale Considerations
Catalyst Recycling :
- Piperazine dihydrochloride (byproduct in related syntheses) is recovered via filtration and reused, reducing waste.
Solvent Selection :
| Solvent | Boiling Point (°C) | Suitability |
|---|---|---|
| Dichloromethane | 40 | High |
| Ethanol | 78 | Moderate |
| Toluene | 110 | Low |
Chemical Reactions Analysis
Types of Reactions: N-[2-(2-hydroxyethoxy)ethyl]octanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: N-[2-(2-hydroxyethoxy)ethyl]octanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its amide group and hydroxyethoxyethyl moiety make it a versatile scaffold for designing molecules with potential biological activity .
Medicine: It can be used as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethoxy)ethyl]octanamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity . Additionally, the amide group can participate in various interactions, such as hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-[(2-Hydroxyethyl)amino]ethyl]octanamide
Structural Differences: Replaces the ether oxygen in the target compound with an amino group (-NH-), forming a hydroxyethylaminoethyl side chain . Properties:
- Molecular formula: C₁₂H₂₆N₂O₂ (vs. C₁₂H₂₅NO₃ for the target).
- Molecular weight: 230.352 g/mol (monoisotopic mass: 230.199) .
- Polarity: Increased basicity due to the amino group, enhancing water solubility at physiological pH.
- Applications: Potential as a biodegradable surfactant or in pH-responsive drug formulations.
N-[2-(Diethylamino)ethyl]-2-phenylacetamide
Structural Differences: Features a diethylaminoethyl group and a phenylacetamide backbone instead of the hydroxyethoxyethyl-octanamide structure . Properties:
- Molecular formula : C₁₄H₂₂N₂O.
- Molecular weight : 242.34 g/mol (higher due to aromatic substitution).
- Lipophilicity : Increased due to the phenyl group, favoring membrane penetration.
- Bioactivity: Likely targets neurological or antimicrobial pathways, as seen in related diethylaminoethyl amides .
N-[2-[N-Ethyl-N-(9-hydroxynonyl)amino]ethyl]octanamide
Structural Differences: Incorporates a branched 9-hydroxynonyl chain on the ethylamino group, significantly elongating the hydrophobic region . Properties:
- Molecular formula : C₂₁H₄₄N₂O₂.
- Molecular weight : 356.586 g/mol.
- Solubility : Reduced water solubility compared to the target compound due to the extended alkyl chain.
- Applications: Potential use in lipid nanoparticles or long-acting drug formulations.
Comparative Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Properties |
|---|---|---|---|---|
| N-[2-(2-Hydroxyethoxy)ethyl]octanamide | C₁₂H₂₅NO₃ | ~245 (estimated) | Ether, amide, hydroxyl | Amphiphilic, moderate solubility |
| N-[2-[(2-Hydroxyethyl)amino]ethyl]octanamide | C₁₂H₂₆N₂O₂ | 230.352 | Amino, hydroxyl, amide | Basic, pH-responsive |
| N-[2-(Diethylamino)ethyl]-2-phenylacetamide | C₁₄H₂₂N₂O | 242.34 | Diethylamino, phenyl, amide | Lipophilic, membrane-permeable |
| N-[2-[N-Ethyl-N-(9-hydroxynonyl)amino]ethyl]octanamide | C₂₁H₄₄N₂O₂ | 356.586 | Branched alkyl, hydroxyl, amide | Hydrophobic, slow degradation |
Biological Activity
N-[2-(2-hydroxyethoxy)ethyl]octanamide, with the molecular formula C12H25NO3, is an amide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of octanoyl chloride with 2-(2-hydroxyethoxy)ethylamine in the presence of a base such as triethylamine. This method allows for the formation of the desired product while neutralizing hydrochloric acid produced during the reaction. The compound exhibits a unique structure that contributes to its biological activity, particularly due to its amide group and hydroxyethoxyethyl moiety, which enhance its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| CAS No. | 112667-80-8 |
| Molecular Weight | 231.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | WHBJFTISWQWJRC-UHFFFAOYSA-N |
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds, making it a valuable scaffold in medicinal chemistry.
- Enzyme Interaction : The compound may act by forming hydrogen bonds with target enzymes, thereby increasing binding affinity and specificity.
- Anti-inflammatory Properties : Preliminary studies suggest that derivatives of similar compounds exhibit anti-inflammatory effects, potentially making this compound a candidate for further investigation in inflammatory disease models .
- Pharmaceutical Applications : Its structure allows for the design of bioactive molecules targeting specific pathways in disease processes.
Case Studies
- Anti-inflammatory Activity : A study involving derivatives similar to this compound demonstrated significant reductions in pro-inflammatory markers when tested on RAW264.7 cells stimulated with lipopolysaccharide (LPS). The findings indicated a dose-dependent inhibition of nitric oxide production, suggesting potential therapeutic applications against inflammation .
- Toxicological Assessments : Various assessments have been conducted to evaluate the safety profile of this compound. Results indicate low toxicity levels at therapeutic concentrations, making it suitable for further development as a pharmaceutical agent .
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[2-(2-hydroxyethoxy)ethyl]decanamide | Longer alkyl chain | Similar mechanisms as octanamide |
| N-[2-(2-hydroxyethoxy)ethyl]hexanamide | Shorter alkyl chain | Potentially reduced activity |
| N-[2-(2-hydroxyethoxy)ethyl]butanamide | Even shorter alkyl chain | Limited applicability |
The octanamide variant exhibits a balanced hydrophobicity and hydrophilicity due to its specific alkyl chain length, which is crucial for its biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
